3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide
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Overview
Description
3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide is a sulfonamide compound known for its diverse biological activities. Sulfonamides have been used as antibacterial drugs for decades and have shown potential in various medical applications, including antitumor, antidiabetic, antiviral, and anticancer activities .
Preparation Methods
The synthesis of 3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide is typically achieved through an amidation reaction. The structure of the compound is confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal structure of the compound can be analyzed using X-ray diffraction (XRD), and the optimized molecular structure can be calculated using density functional theory (DFT) methods .
Chemical Reactions Analysis
3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In the field of medicine, sulfonamide compounds like 3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide have shown potential as antibacterial, antitumor, antidiabetic, antiviral, and anticancer agents . They are also used in the development of pesticides and other agricultural chemicals . Additionally, the compound’s structure and properties make it a valuable subject for studies involving molecular electrostatic potential and frontier molecular orbitals .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s nucleophilic reactivity and high chemical stability contribute to its biological activities . Further studies using DFT calculations and conformational analysis provide insights into the compound’s molecular interactions and potential targets .
Comparison with Similar Compounds
Similar compounds to 3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide include other sulfonamide derivatives such as SLC-0111, sulofenur, indisulam, and pozapanib . These compounds also exhibit various biological activities, including anticancer effects, and are currently being explored in clinical trials . The unique combination of bromophenyl and fluorophenyl groups in this compound distinguishes it from other sulfonamide derivatives and contributes to its specific properties and applications .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO4S2/c19-13-7-9-16(10-8-13)26(22,23)17-5-2-6-18(12-17)27(24,25)21-15-4-1-3-14(20)11-15/h1-12,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNBAWHMQSPYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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